molecular formula C24H23N5O2S B2618301 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide CAS No. 1243093-18-6

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide

Cat. No.: B2618301
CAS No.: 1243093-18-6
M. Wt: 445.54
InChI Key: ZCWBQRXUQZNNPN-UHFFFAOYSA-N
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Description

1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a phenyl group and at position 2 with a piperidine-3-carboxamide moiety. Thienopyrimidines are structurally analogous to purines, making them attractive for kinase inhibition and anticancer applications.

Properties

IUPAC Name

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c30-22(26-13-16-8-10-25-11-9-16)18-7-4-12-29(14-18)24-27-20-19(17-5-2-1-3-6-17)15-32-21(20)23(31)28-24/h1-3,5-6,8-11,15,18H,4,7,12-14H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWBQRXUQZNNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the piperidine and pyridine groups. Key steps may include:

    Cyclization Reactions: Formation of the thienopyrimidine core through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the piperidine-3-carboxamide group via amidation reactions.

    Substitution Reactions: Attachment of the pyridin-4-ylmethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine C2 Position

The thieno[3,2-d]pyrimidin-4-one scaffold features a reactive C2 position susceptible to nucleophilic substitution. This site can undergo displacement with amines, alcohols, or thiols under basic conditions:

Reaction TypeReagents/ConditionsOutcome
Amine substitutionPiperidine derivatives, K₂CO₃, DMF, 80–100°CFormation of C2-aminated derivatives
AlkoxylationAlcohols, NaH, THF, refluxEther-linked analogs

For example, reaction with piperidine-3-carboxamide derivatives replaces the leaving group (e.g., chloride or sulfonate) at C2, forming the title compound.

Hydrolysis of the Carboxamide Group

The tertiary carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives :

Reaction TypeReagents/ConditionsOutcome
Acidic hydrolysis6M HCl, reflux, 12–24 hoursConversion to carboxylic acid
Basic hydrolysisNaOH (aq), ethanol, 60°CPartial degradation observed

Hydrolysis is critical for modifying solubility or introducing reactive carboxyl groups for further derivatization.

Oxidation of the Thiophene Ring

The thiophene moiety in the thienopyrimidinone core can be oxidized to sulfones or sulfoxides using peroxides :

Reaction TypeReagents/ConditionsOutcome
Sulfone formationH₂O₂ (30%), AcOH, 50°C, 6 hoursThiophene → Thiophene-1,1-dioxide
Sulfoxide formationmCPBA, DCM, 0°C → RT, 2 hoursPartial oxidation to sulfoxide

Oxidation modulates electronic properties and enhances interactions with biological targets like kinases .

Reductive Amination at Piperidine Nitrogen

The piperidine ring’s secondary amine undergoes reductive amination with aldehydes or ketones to introduce alkyl/aryl groups :

Reaction TypeReagents/ConditionsOutcome
N-AlkylationAldehyde/ketone, NaBH₃CN, MeOH, RTSubstituted piperidine derivatives

This reaction diversifies the piperidine substituent, influencing pharmacokinetic properties.

Electrophilic Aromatic Substitution (EAS)

The phenyl group at C7 of the thienopyrimidinone core participates in EAS reactions :

Reaction TypeReagents/ConditionsOutcome
NitrationHNO₃/H₂SO₄, 0°C, 1 hourC7-nitro derivatives
BrominationBr₂, FeBr₃, DCM, RTC7-bromo analogs

These modifications enable further functionalization for structure-activity relationship (SAR) studies.

Amide Bond Functionalization

The N-(pyridin-4-ylmethyl)carboxamide group undergoes reactions typical of secondary amides :

Reaction TypeReagents/ConditionsOutcome
AcylationAcetyl chloride, pyridine, RTN-acetylated product
SulfonylationTosyl chloride, Et₃N, DCMSulfonamide derivatives

Such reactions alter hydrogen-bonding capacity and bioavailability.

Ring-Opening Reactions of the Dihydrothienopyrimidinone

Under strong basic conditions, the dihydrothienopyrimidinone ring undergoes cleavage :

Reaction TypeReagents/ConditionsOutcome
Alkaline hydrolysisNaOH (10%), ethanol, reflux, 8 hoursRing-opened thiophene-urea derivatives

Scientific Research Applications

Structure and Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of signaling pathways and influence various biochemical processes such as metabolism and apoptosis.

Medicinal Chemistry

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide has shown promise as a lead compound for drug development targeting specific biological pathways. Its structural characteristics allow it to act on various biological systems, potentially serving as an enzyme inhibitor or receptor modulator.

Case Studies in Cancer Research

Research has demonstrated that compounds with similar thienopyrimidine structures exhibit significant anticancer activity. For example:

  • Cytotoxicity Studies : A study published in Medicines evaluated the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines. Results indicated selective cytotoxicity against oral cancer cells compared to standard chemotherapeutic agents like doxorubicin. The study utilized dose-response curves to establish efficacy, suggesting that this compound could be developed further as an antitumor agent.

Antibacterial Activity

Another area of research has focused on the antibacterial properties of thienopyrimidine derivatives. Findings indicate that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial effects.

Pharmacology

The pharmacological applications of this compound include:

  • Enzyme Inhibition : The compound may inhibit or modulate enzyme activity by binding to active or allosteric sites.
  • Receptor Interaction : It can interact with cell surface or intracellular receptors, leading to modulation of signaling pathways.

Materials Science

Research into the material properties of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide suggests potential applications in advanced materials such as organic semiconductors or photovoltaic devices.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Cyclization Reactions : Formation of the thienopyrimidine core through cyclization.
  • Amidation Reactions : Introduction of the piperidine group via amidation.
  • Substitution Reactions : Attachment of the pyridinylmethyl group through nucleophilic substitution.

Industrial Production Methods

In industrial settings, optimization of synthetic routes is crucial for enhancing yield and purity. This may involve advanced catalysts and high-throughput screening techniques.

Mechanism of Action

The mechanism of action of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity through binding to the active site or allosteric sites.

    Receptors: Interaction with cell surface or intracellular receptors, leading to modulation of signaling pathways.

    Pathways: Influence on various biochemical pathways, potentially altering cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons with analogs from the evidence include:

Substituent Variations at Position 7 of the Thienopyrimidine Core

  • Target Compound : 7-Phenyl group.
  • Analog 1: N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide () Substituent: 3-Methylphenyl at position 5. Impact: The methyl group may enhance lipophilicity and metabolic stability compared to unsubstituted phenyl.
  • Analog 2: 1-[7-(2-Fluorophenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)-4-piperidinecarboxamide () Substituent: 2-Fluorophenyl at position 6. Impact: Fluorine’s electron-withdrawing effect may alter electronic distribution, affecting binding affinity.

Variations in the Amide Side Chain

  • Target Compound : N-(Pyridin-4-ylmethyl) group.
  • Analog 1 (): N-(2,4-Difluorobenzyl) group.
    • Impact: Fluorine atoms may improve membrane permeability but reduce solubility.
  • Analog 2 (): N-(1-Phenylethyl) group.
    • Impact: Bulky phenylethyl group could sterically hinder target engagement.
  • Analog 3: N-Cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide () Substituent: Cyclooctyl group. Impact: The aliphatic cyclooctyl moiety may increase hydrophobicity, affecting pharmacokinetics.

Core Heterocycle Modifications

  • Analog 4: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides () Structural Difference: Thieno[2,3-d]pyrimidine core (vs. [3,2-d] in the target compound). Impact: Altered ring fusion orientation may influence binding to planar active sites (e.g., kinases).

Table 1: Structural and Functional Comparison

Compound Position 7 Substituent Amide Side Chain Core Structure Key Properties (Hypothesized)
Target Compound Phenyl N-(Pyridin-4-ylmethyl) Thieno[3,2-d]pyrimidine Enhanced solubility via pyridine nitrogen
Analog 1 () 3-Methylphenyl N-(2,4-Difluorobenzyl) Thieno[3,2-d]pyrimidine Increased lipophilicity
Analog 2 () 2-Fluorophenyl N-(1-Phenylethyl) Thieno[3,2-d]pyrimidine Steric hindrance potential
Analog 3 () Phenyl N-Cyclooctyl Thieno[3,2-d]pyrimidine High hydrophobicity
Analog 4 () N/A N-Phenyl Thieno[2,3-d]pyrimidine Altered binding geometry

Biological Activity

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the areas of oncology and inflammation. This article delves into its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core linked to a piperidine ring and a pyridine moiety. Its molecular formula is C24H23N5O2SC_{24}H_{23}N_5O_2S with a molecular weight of 445.54 g/mol. The structure can be summarized as follows:

Component Description
Core Structure Thieno[3,2-d]pyrimidine
Functional Groups Piperidine ring, amide linkage
Molecular Formula C24H23N5O2S
Molecular Weight 445.54 g/mol

Biological Activity

Research indicates that compounds with similar structural frameworks exhibit significant biological activities. Specifically, the thieno[3,2-d]pyrimidine derivatives have been associated with:

  • Anticancer Properties : Initial studies suggest that this compound may inhibit protein kinase B (PKB), a critical player in cancer signaling pathways. The thieno[3,2-d]pyrimidine scaffold has shown promise in targeting various kinases involved in tumor progression and metastasis .
  • Anti-inflammatory Effects : Given its structural attributes, it may also interact with G protein-coupled receptors (GPCRs), which are vital in mediating inflammatory responses. The potential modulation of the P2Y14 receptor suggests applications in treating chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited selective inhibition against cancer cell lines. The compound showed IC50 values indicating effective cytotoxicity against several cancer types .
  • Molecular Docking Studies : Computational analyses have indicated that the compound binds effectively to the active sites of target proteins involved in cancer pathways. These studies utilized molecular docking techniques to predict binding affinities and interactions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound Name Biological Activity Unique Features
1-(4-Oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)-N-(phenylethyl)piperidine-3-carboxamideAnticancer activitySimilar scaffold but different substituents
Thienopyrimidine derivativesKinase inhibitionShares core structure but varies in functional groups
N-cyclohexyl derivativesAnti-inflammatory propertiesEnhanced solubility and bioavailability

Q & A

Q. Table 1. Key Synthetic Steps for Thieno[3,2-d]pyrimidinone Derivatives

StepReagents/ConditionsYield (%)Reference
CyclizationThiourea, HCl/EtOH, reflux65–75
Suzuki Coupling7-Bromo derivative, Pd(PPh3)4, Na2CO380
Carboxamide FormationEDC/HOBt, pyridin-4-ylmethanamine60

Q. Table 2. Comparative Kinase Inhibition Data

KinaseIC50 (nM)Assay TypeReference
PI3Kα12 ± 2ADP-Glo™
Aurora A85 ± 10Radioactive
EGFR>1000Cell-based

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